3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline
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Overview
Description
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and linked to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of amidoximes with carboxylic acid derivatives under basic conditions, such as using sodium hydroxide in dimethyl sulfoxide at ambient temperature.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the aniline moiety: The final step involves the nucleophilic aromatic substitution of the pyridine-oxadiazole intermediate with aniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
Oxidation: Nitro- or nitroso-substituted derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Biological Studies: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: Similar structure but with different substitution patterns.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms and substitution patterns.
Pyridine-oxadiazole hybrids: Compounds with similar core structures but different functional groups attached to the pyridine or oxadiazole rings.
Uniqueness
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is unique due to its specific combination of the 1,2,4-oxadiazole ring with a pyridine and aniline moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
943632-46-0 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C13H10N4O2/c14-9-2-1-3-10(6-9)19-11-4-5-15-12(7-11)13-16-8-18-17-13/h1-8H,14H2 |
InChI Key |
LWBCPWDLJLQIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=NC=C2)C3=NOC=N3)N |
Origin of Product |
United States |
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